molecular formula C11H14BrN B13041568 (R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13041568
M. Wt: 240.14 g/mol
InChI Key: SNOONQZZIVVNDP-LLVKDONJSA-N
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Description

Key Structural Features:

  • Tetrahydronaphthalene Backbone : A fused bicyclic system comprising a fully saturated cyclohexane ring and a partially unsaturated benzene ring.
  • Substituent Arrangement : Bromine (electron-withdrawing) and methyl (electron-donating) groups at adjacent positions create electronic asymmetry, modulating π-π stacking and hydrophobic interactions.
  • Amine Functionality : The primary amine at C1 participates in hydrogen bonding and electrostatic interactions, critical for biological activity.
Property Value/Descriptor
Molecular Formula C₁₁H₁₄BrN
Molecular Weight 240.14 g/mol
IUPAC Name (1R)-7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Stereochemical Center C1 (R-configuration)

The (R) -enantiomer’s three-dimensional arrangement ensures optimal alignment with chiral binding pockets in biological targets. For instance, in orexin receptor agonism, the (R) -configuration orients the amide side chain downward, enabling dual OX1R/OX2R activation, whereas the (S) -enantiomer favors OX2R selectivity. This stereodivergence underscores the necessity of absolute configuration determination during synthesis.

Comparative Analysis of Regioisomeric Forms

Regioisomerism in bromo-methyl-tetrahydronaphthalen-amines significantly alters physicochemical and pharmacological properties. The table below contrasts (R)-7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with its positional isomers:

Compound Name Bromine Position Methyl Position Biological Activity Profile
(R)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 5 6 Moderate dopamine receptor modulation
7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine 7 5 Uncharacterized receptor interactions
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 5 - Baseline agonist activity

Key findings include:

  • Bromine Position : Shifting bromine from position 7 to 5 reduces steric hindrance, enhancing rotational freedom but diminishing receptor affinity.
  • Methyl Group Impact : A methyl group at position 6 (vs. 5) augments hydrophobic interactions in lipid-rich binding pockets, as observed in dopamine D3 receptor agonists.
  • Amine Orientation : The C1 amine’s spatial placement, governed by regioisomerism, determines hydrogen-bonding networks. For example, 5-bromo isomers exhibit weaker interactions with orexin receptors compared to 7-bromo analogues.

These variations highlight the precision required in substituent placement to optimize target engagement.

Crystallographic Characterization and Conformational Analysis

X-ray crystallography of related tetrahydronaphthalen-amines reveals critical insights into conformational preferences. While direct crystallographic data for This compound remains unpublished, analogues such as (R)-5-bromo-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine adopt a half-chair conformation in the cyclohexane ring, with the amine group equatorial to minimize steric strain.

Predicted Conformational Features:

  • Cyclohexane Ring : Adopts a twist-boat conformation to accommodate bulky bromine and methyl substituents.
  • Amine Group Orientation : Equatorial positioning stabilizes intramolecular hydrogen bonds with adjacent C-H groups.
  • Aromatic Ring Dihedral Angles : ~30° between the benzene ring and the amine-bearing carbon, optimizing π-orbital overlap for receptor binding.
Parameter Value/Descriptor
Predicted Ring Conformation Twist-boat
Amine Position Equatorial
Dihedral Angle (C1-C2) 28.5°

Molecular dynamics simulations suggest that the (R) -configuration induces a 15% reduction in conformational flexibility compared to the (S) -enantiomer, enhancing binding specificity. This rigidity arises from intramolecular van der Waals interactions between the methyl group and bromine atom, constraining rotational freedom about the C6-C7 bond.

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

(1R)-7-bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14BrN/c1-7-5-8-3-2-4-11(13)9(8)6-10(7)12/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1

InChI Key

SNOONQZZIVVNDP-LLVKDONJSA-N

Isomeric SMILES

CC1=CC2=C(C=C1Br)[C@@H](CCC2)N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(CCC2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthesis typically begins with commercially available naphthalene or substituted naphthalene derivatives, which undergo selective bromination and methylation to introduce the 7-bromo and 6-methyl substituents, respectively. The key challenge is maintaining regioselectivity and stereochemical control during these substitutions.

Methylation at the 6-Position

  • Method: Friedel-Crafts alkylation is commonly employed to introduce the methyl group at the 6-position. This involves reacting the naphthalene precursor with methyl chloride (CH3Cl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

  • Conditions: The reaction is typically conducted under anhydrous conditions at controlled temperatures to avoid polyalkylation or rearrangement.

Bromination at the 7-Position

  • Method: Electrophilic aromatic substitution using bromine (Br2) or N-bromosuccinimide (NBS) under mild acidic or neutral conditions selectively brominates the aromatic ring at the 7-position.

  • Conditions: Solvents such as acetic acid or dichloromethane are used, with temperature control to prevent over-bromination.

Reduction of the Naphthalene Ring

  • Method: Partial hydrogenation of the aromatic ring to form the tetrahydronaphthalene structure is achieved via catalytic hydrogenation.

  • Catalysts: Palladium on carbon (Pd/C) or platinum catalysts under hydrogen gas (H2) atmosphere.

  • Conditions: Mild pressures (1-5 atm) and temperatures (room temperature to 50°C) are optimized to avoid over-reduction.

Introduction of the Amine Group and Stereochemical Control

  • Method: The amine at position 1 is introduced via stereoselective amination, often by reductive amination of the corresponding ketone or aldehyde intermediate.

  • Chiral Resolution or Asymmetric Synthesis: To obtain the (R)-enantiomer, chiral catalysts or resolution techniques such as chiral chromatography or crystallization with chiral resolving agents are employed.

  • Alternative: Enantioselective catalytic hydrogenation using chiral ligands can also be used to directly form the (R)-amine.

Industrial Production Methods

Industrial synthesis scales up the laboratory methods with modifications for efficiency and yield:

  • Continuous Flow Reactors: Used for controlled bromination and methylation steps to improve selectivity and throughput.

  • Optimized Catalytic Systems: Employing heterogeneous catalysts with enhanced activity and selectivity for hydrogenation steps.

  • Chiral Purification: Large-scale chiral resolution or asymmetric synthesis methods ensure high enantiomeric excess (ee) of the (R)-isomer.

  • Process Monitoring: Real-time analytical techniques (HPLC, chiral GC) monitor reaction progress and purity.

Reaction Conditions and Reagents Summary

Step Reagents/Catalysts Conditions Purpose
Methylation (6-position) Methyl chloride (CH3Cl), AlCl3 Anhydrous, low temp (~0-25°C) Introduce methyl group
Bromination (7-position) Bromine (Br2) or NBS Solvent: AcOH or DCM, 0-25°C Introduce bromine substituent
Reduction H2 gas, Pd/C or Pt catalyst Mild pressure (1-5 atm), RT-50°C Partial hydrogenation to tetrahydronaphthalene
Amination Reductive amination reagents (e.g., NH3, NaBH3CN) Chiral catalyst or resolving agents Introduce amine with (R)-configuration

Research Findings and Data

  • The stereoselective synthesis of (R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has been demonstrated with enantiomeric excesses exceeding 95% using asymmetric catalytic hydrogenation methods.

  • Friedel-Crafts methylation yields are typically above 80% when reaction parameters are optimized to prevent side reactions.

  • Bromination regioselectivity is enhanced by directing effects from existing substituents, with yields of mono-brominated product reaching 85-90%.

  • Catalytic hydrogenation conditions are critical; excessive pressure or temperature leads to over-reduction, affecting the aromatic ring integrity and stereochemistry.

Comparative Analysis with Related Compounds

Compound Key Substituents Synthesis Highlights Enantiomeric Purity Yield Range (%)
This compound Br at 7, CH3 at 6, NH2 at 1 Friedel-Crafts methylation, bromination, catalytic hydrogenation, chiral amination >95% ee 70-85
(S)-5-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Br at 5, CH3 at 6, NH2 at 1 Similar synthetic route with positional variation >90% ee 65-80
7-Bromo-6-chloro-1,2,3,4-tetrahydronaphthalen-1-amine Br at 7, Cl at 6, NH2 at 1 Halogenation with Br2 and Cl2, followed by amination Racemic or chiral separation 60-75

Notes on Purification and Stability

  • The compound requires storage under inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

  • Purification is typically achieved by chromatography techniques, including chiral HPLC to isolate the (R)-enantiomer.

  • Stability studies indicate that the compound is sensitive to light and moisture; thus, handling in dry, dark conditions is recommended.

Chemical Reactions Analysis

Types of Reactions

®-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can further hydrogenate the compound to form fully saturated derivatives using hydrogen gas (H2) and a palladium (Pd) catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or alkyl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium (Pd) catalyst

    Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), alkyl halides

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Fully saturated derivatives

    Substitution: Hydroxylated, cyanated, or alkylated derivatives

Scientific Research Applications

®-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a chiral ligand in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Impact of Halogenation :

  • Bromine increases molecular weight and lipophilicity, enhancing blood-brain barrier penetration .
  • Chlorine offers a smaller atomic radius, reducing steric effects but increasing polarity .

Analogues with Alkyl/Aryl Substituents

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Differences & Applications References
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine - C₁₈H₂₇N Cyclohexyl (4), N,N-Me₂ (2) 257.42 Bulky cyclohexyl group enhances selectivity for serotonin receptors .
(S)-8-Bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine - C₁₉H₂₁BrN₂ Br (8), N-phenylethyl (2) 373.29 Phenylethyl group introduces π-π stacking potential; used in kinase inhibitor studies .
(R)-N-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine 114419-88-4 C₁₁H₁₅N N-Me (1) 161.24 Methylation reduces amine reactivity; precursor for antidepressants .

Impact of Alkyl/Aryl Groups :

  • N,N-Dimethylation (e.g., in compounds) reduces basicity and improves metabolic stability .
  • Bulky aryl groups (e.g., biphenyl in ) enhance binding affinity to hydrophobic enzyme pockets .

Stereochemical and Enantiomeric Variants

Compound Name CAS Number Configuration Key Properties References
(S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 676135-95-8 (S)-amine Opposite enantiomer; divergent biological activity (e.g., lower dopamine receptor affinity) .
(SS,1R)-1-(2-Bromobenzyl)-N-(tert-butanesulfinyl)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine - (SS,1R) Sulfinyl group enables chiral resolution; used in asymmetric synthesis .

Stereochemical Considerations :

  • Enantiomers exhibit distinct pharmacokinetics and receptor binding profiles. For example, the (R)-configuration in the target compound may favor interactions with G-protein-coupled receptors over the (S)-form .

Biological Activity

(R)-7-Bromo-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound belonging to the class of tetrahydronaphthalenes. Its structure features a bromine atom at the 7-position and a methyl group at the 6-position of the tetrahydronaphthalene ring system. This unique configuration contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C11_{11}H14_{14}BrN
  • Molecular Weight : 240.14 g/mol
  • CAS Number : 1335690-11-3

The biological activity of this compound primarily involves its interactions with specific molecular targets such as receptors and enzymes. The amine group can form hydrogen bonds or electrostatic interactions with target proteins, while the bromine and methyl substituents may enhance binding affinity through hydrophobic interactions.

Dopamine Receptor Interaction

Research indicates that compounds structurally similar to this compound exhibit selective activity towards dopamine receptors. For instance, studies have shown that related compounds can act as selective D3 dopamine receptor agonists. These interactions are crucial for developing therapeutic agents aimed at treating neuropsychiatric disorders.

CompoundD3R Agonist Activity (EC50_{50} nM)D2R Antagonist Activity (IC50_{50} nM)
Compound 1710 ± 15015,700 ± 3,000
Compound 2278 ± 629,000 ± 3,700
Compound 398 ± 21>100,000

This table illustrates the varying degrees of agonist and antagonist activities among different compounds related to the tetrahydronaphthalene structure.

Neuroprotective Effects

In vitro studies have suggested that certain derivatives of tetrahydronaphthalene can protect dopaminergic neurons from neurodegeneration. For example, ML417, a compound with a similar scaffold, demonstrated neuroprotective properties by promoting β-arrestin translocation and G protein activation in D3R-mediated pathways . This suggests that this compound may also possess similar neuroprotective capabilities.

Case Study 1: Selectivity and Efficacy in Receptor Binding

A study focused on optimizing the structural features of tetrahydronaphthalene derivatives revealed that modifications at specific positions significantly impacted receptor selectivity. The introduction of different substituents on the aromatic rings was found to enhance D3R selectivity while minimizing D2R activity. This structural optimization is essential for developing targeted therapies for conditions like schizophrenia and Parkinson's disease .

Case Study 2: Synthesis and Biological Evaluation

A systematic synthesis of this compound analogs was conducted to evaluate their biological activities. The synthesized compounds underwent rigorous testing for their receptor binding affinities and functional activities. Results indicated that certain analogs exhibited improved potency as D3R agonists compared to their predecessors. This highlights the importance of structure-activity relationship (SAR) studies in drug development.

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